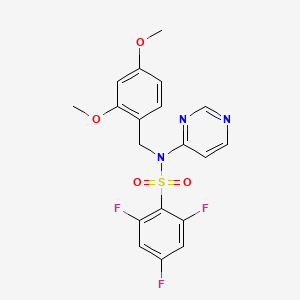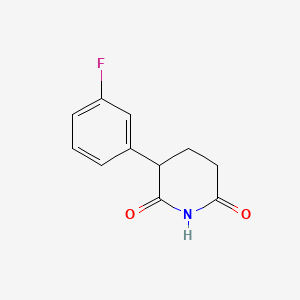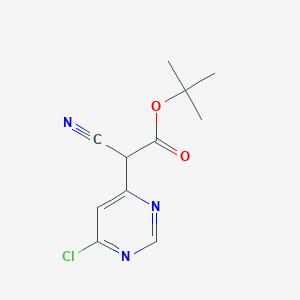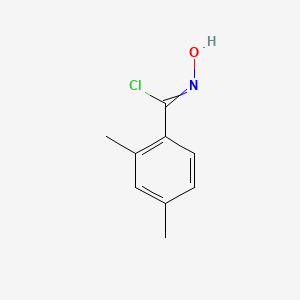
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of methoxy, trifluoromethyl, and pyrimidinyl groups attached to a benzenesulfonamide core, which contributes to its distinctive chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 2,4-Dimethoxybenzyl Intermediate: This step involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable nucleophile, such as an amine, under acidic or basic conditions to form the benzyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a base.
Coupling with Pyrimidinyl Group: The final step involves coupling the intermediate with a pyrimidinyl derivative, typically using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups results in amines.
Applications De Recherche Scientifique
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dimethoxybenzyl)-3-(4-pyrimidinyl)benzenesulfonamide
- N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(3-pyridinyl)benzenesulfonamide
- N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyridinyl)benzenesulfonamide
Uniqueness
N-(2,4-Dimethoxybenzyl)-2,4,6-trifluoro-N-(4-pyrimidinyl)benzenesulfonamide stands out due to the presence of both trifluoromethyl and pyrimidinyl groups, which confer unique chemical properties and biological activities. These structural features enhance its potential as a versatile compound in various scientific applications.
Propriétés
Formule moléculaire |
C19H16F3N3O4S |
|---|---|
Poids moléculaire |
439.4 g/mol |
Nom IUPAC |
N-[(2,4-dimethoxyphenyl)methyl]-2,4,6-trifluoro-N-pyrimidin-4-ylbenzenesulfonamide |
InChI |
InChI=1S/C19H16F3N3O4S/c1-28-14-4-3-12(17(9-14)29-2)10-25(18-5-6-23-11-24-18)30(26,27)19-15(21)7-13(20)8-16(19)22/h3-9,11H,10H2,1-2H3 |
Clé InChI |
JPCPIBFSKYYBCQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CN(C2=NC=NC=C2)S(=O)(=O)C3=C(C=C(C=C3F)F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Boc-4-[3-(4-nitro-1-pyrazolyl)propyl]piperazine](/img/structure/B13700053.png)
![Methyl 3-[4-(Benzyloxy)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13700057.png)

![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)






![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)
![N-[3-(Benzylamino)-1-(3-nitrophenyl)-3-oxo-1-propen-2-yl]-4-(tert-butyl)benzamide](/img/structure/B13700123.png)
